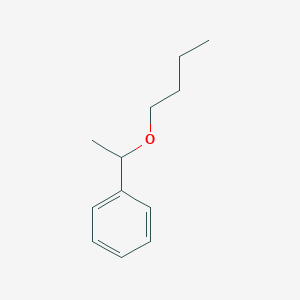
Benzene, (1-butoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-butoxyethyl)-: is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a butoxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (1-butoxyethyl)- can be synthesized through the etherification of benzyl alcohols with aliphatic alcohols. One common method involves the use of Fe(HSO4)3 as a catalyst under solvent-free conditions. The reaction typically occurs at elevated temperatures, around 90°C, and can yield the desired product in about 45 minutes .
Industrial Production Methods: Industrial production of Benzene, (1-butoxyethyl)- often involves similar etherification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their ease of separation from the reaction mixture and environmental benefits.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (1-butoxyethyl)- can undergo oxidation reactions, typically forming phenolic compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, (1-butoxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, (1-butoxyethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxyethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical pathways being activated or inhibited. For example, in oxidation reactions, the compound can form reactive intermediates that interact with cellular components, leading to oxidative stress or other biological effects .
Comparison with Similar Compounds
[(1S)-1-butoxyethyl]benzene: Known for its floral and fruity odor, used in fragrances.
[(1R)-1-butoxyethyl]benzene: Similar to the (1S) isomer but with a heavier tone in its odor profile.
Uniqueness: Benzene, (1-butoxyethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
4157-77-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-butoxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
AQGPVCBVZAHVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















